molecular formula C40H62ClN13O7S B10771389 Peptide III-BTD

Peptide III-BTD

Cat. No. B10771389
M. Wt: 904.5 g/mol
InChI Key: TVMPRXGFXMXJRH-DLYPAOLNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Peptide III-BTD is a synthetic peptide known for its unique structure and biological activity. It belongs to the class of peptides or derivatives and has been studied for its potential therapeutic applications. The compound is characterized by its complex structure, which includes a thiazolidinone bicycle as a turn inducer, contributing to its stability and activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Peptide III-BTD is synthesized using solid-phase peptide synthesis (SPPS), a method pioneered by Robert Bruce Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The process includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are used to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Peptide III-BTD undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Peptide III-BTD has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of peptide III-BTD involves its interaction with specific molecular targets, such as receptors on the cell surface. It exerts its effects by binding to these receptors and modulating their activity. This interaction can lead to various cellular responses, including changes in gene expression, enzyme activity, and cell signaling pathways .

Comparison with Similar Compounds

Peptide III-BTD is unique due to its specific structure and biological activity. Similar compounds include:

properties

Molecular Formula

C40H62ClN13O7S

Molecular Weight

904.5 g/mol

IUPAC Name

(3S,6R)-6-[[(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-3-cyclohexylpropanoyl]amino]-N-[(2R)-1-[[(2R)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-5-oxo-2,3,6,7,8,8a-hexahydro-[1,3]thiazolo[3,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C40H62ClN13O7S/c1-22(55)49-26(9-5-17-47-39(43)44)34(57)53-30(20-23-7-3-2-4-8-23)36(59)51-28-15-16-32-54(38(28)61)31(21-62-32)37(60)50-27(10-6-18-48-40(45)46)35(58)52-29(33(42)56)19-24-11-13-25(41)14-12-24/h11-14,23,26-32H,2-10,15-21H2,1H3,(H2,42,56)(H,49,55)(H,50,60)(H,51,59)(H,52,58)(H,53,57)(H4,43,44,47)(H4,45,46,48)/t26-,27+,28+,29+,30-,31+,32?/m0/s1

InChI Key

TVMPRXGFXMXJRH-DLYPAOLNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1CCCCC1)C(=O)N[C@@H]2CCC3N(C2=O)[C@H](CS3)C(=O)N[C@H](CCCN=C(N)N)C(=O)N[C@H](CC4=CC=C(C=C4)Cl)C(=O)N

Canonical SMILES

CC(=O)NC(CCCN=C(N)N)C(=O)NC(CC1CCCCC1)C(=O)NC2CCC3N(C2=O)C(CS3)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=C(C=C4)Cl)C(=O)N

Origin of Product

United States

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